(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone

Lipophilicity Conformational flexibility Ligand efficiency

This compound features a unique 3-oxy-piperidine connectivity that creates a structurally differentiated hinge-binding motif compared to the more common 4-substituted piperidine regioisomers. The 5-chloropyrimidine ether and thiophene-2-carbonyl pharmacophoric modules offer distinct hydrogen-bond and π-stacking interactions for kinase inhibitor and GPCR probe programs. With no published quantitative data for this exact compound, procure now to empirically map selectivity fingerprints against LRRK2, PI3K, and viral kinase targets, leveraging its sulfur-mediated interactions for fragment-based screening and structure-based drug design.

Molecular Formula C14H14ClN3O2S
Molecular Weight 323.8
CAS No. 2034498-88-7
Cat. No. B2810791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone
CAS2034498-88-7
Molecular FormulaC14H14ClN3O2S
Molecular Weight323.8
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CC=CS2)OC3=NC=C(C=N3)Cl
InChIInChI=1S/C14H14ClN3O2S/c15-10-7-16-14(17-8-10)20-11-3-1-5-18(9-11)13(19)12-4-2-6-21-12/h2,4,6-8,11H,1,3,5,9H2
InChIKeyRBTPIOOJEBDFLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone (CAS 2034498-88-7): Structural Identity and Compound-Class Benchmarking for Procurement Evaluation


(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone (CAS 2034498-88-7) is a synthetic heterocyclic small molecule defined by three pharmacophoric modules: a 5-chloropyrimidine ring ether-linked to the 3-position of a piperidine ring, which in turn carries a thiophene-2-carbonyl substituent at the 1-position (molecular formula C₁₄H₁₄ClN₃O₂S; MW 323.8 g/mol) . The compound belongs to a broader chemotype of piperidine-(het)aryl-methanones that has been explored in patent literature as kinase-modulating scaffolds, particularly for LRRK2 and PI3K targets [1][2]. However, as of the cut-off date of this analysis, no peer-reviewed primary research article or patent specifically disclosing quantitative biological or physicochemical data for this exact compound could be identified from authoritative databases (PubMed, PubChem, ChEMBL, EPO, WIPO). All publicly retrievable vendor entries originate from sources excluded by the present analysis framework. Consequently, the differentiation evidence presented below relies on structural-class inference and comparative physicochemical profiling against the closest identifiable analogs, with explicit tagging of evidence strength.

Why Generic Substitution of (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone with In-Class Analogs Carries Quantifiable Risk


The piperidine-(het)aryl-methanone chemical space contains numerous analogs that differ in subtle but functionally consequential ways: the position of the ether linkage on the piperidine ring (3- vs. 4-substitution), the nature of the heteroaryl ether (chloropyrimidine vs. other substituted pyrimidines), the carbonyl-linked aromatic ring (thiophene-2-yl vs. thiophene-3-yl vs. substituted phenyl), and the ring size of the central cyclic amine (piperidine vs. pyrrolidine). Each of these variations can significantly alter molecular recognition properties such as hydrogen-bond acceptor/donor geometry, lipophilicity (clogP), and conformational flexibility, which in turn modulate target binding, selectivity, and ADME profiles [1][2]. For instance, the 3-oxy-piperidine connectivity in the target compound creates a distinct spatial orientation of the chloropyrimidine relative to the thiophene carbonyl compared to the 4-oxy-piperidine regioisomer, potentially affecting kinase hinge-binding geometry [3]. Without direct comparative data for this specific compound, procurement decisions must account for the fact that even seemingly conservative atomic replacements within this chemotype can result in order-of-magnitude potency shifts, as documented for related pyrimidine-piperidine kinase inhibitor series [2].

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone: Quantitative Differentiation Evidence Against Closest Analogs


Central Ring Size: Piperidine vs. Pyrrolidine Core – Computed Physicochemical Divergence

The target compound contains a six-membered piperidine ring, whereas the closest PubChem-indexed analog (CID 119100531) incorporates a five-membered pyrrolidine ring, with an additional difference in thiophene regiochemistry (2-yl vs. 3-yl). Computed XLogP3-AA for the pyrrolidine analog is 2.2 [1]. Extrapolation using additive fragment contributions (difference of one methylene unit, ΔclogP ≈ +0.5) predicts a clogP of approximately 2.7 for the target piperidine analog, representing a meaningful ~0.5 log unit increase in lipophilicity that can affect membrane permeability and non-specific protein binding [2].

Lipophilicity Conformational flexibility Ligand efficiency

Ether Linkage Regiochemistry: 3-Oxy-Piperidine vs. 4-Oxy-Piperidine Scaffold Comparison

The target compound positions the 5-chloropyrimidin-2-yloxy group at the piperidine 3-position, in contrast to the more commonly commercialized 4-oxy-piperidine regioisomers (e.g., tert-butyl 4-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate, CAS 1261233-22-0). Patents describing LRRK2 and PI3K inhibitor chemotypes indicate that 3-substituted piperidine ethers present the pyrimidine hinge-binding group with a different vector angle relative to the carbonyl-linked aryl group compared to 4-substituted isomers, potentially conferring differential kinase selectivity profiles [1][2]. The 3-oxy substitution also introduces a chiral center at the piperidine 3-position, creating the possibility of enantiomer-specific pharmacology that is absent in the symmetrical 4-substituted analogs .

Kinase inhibitor design Hinge-binding motif Structure-activity relationship

Carbonyl-Linked Aryl Group: Thiophene-2-yl vs. Substituted Phenyl Analogs

The target compound incorporates a thiophene-2-yl carbonyl group, differentiating it from analogs bearing substituted phenyl carbonyls (e.g., (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone, CAS 2034529-80-9) [1]. Thiophene is a sulfur-containing π-excessive heteroaromatic with distinct electronic properties (lower aromatic stabilization energy than benzene: thiophene ~125 kJ/mol vs. benzene ~150 kJ/mol) and a different electrostatic potential surface, which can alter binding interactions with protein aromatic residues and influence oxidative metabolism (CYP450-mediated S-oxidation vs. phenyl hydroxylation) [2]. In kinase inhibitor series, thiophene-for-phenyl replacements have been shown to modulate selectivity and metabolic soft-spot profiles, with thiophene rings potentially serving as bioisosteres that reduce CYP-mediated clearance [3].

π-π stacking Sulfur-aromatic interactions Metabolic stability

Molecular Weight and Ligand Efficiency Baseline Comparison

With a molecular weight of 323.8 g/mol (C₁₄H₁₄ClN₃O₂S), the target compound is approximately 14 Da heavier than its pyrrolidine analog (CID 119100531, MW 309.77 g/mol) [1] and approximately 79 Da lighter than the 4-morpholinophenyl analog (C₂₀H₂₃ClN₄O₃, MW 402.88) . Within the rule-of-five compliant space, this positions the target compound in the 'lead-like' to 'drug-like' transition zone. Its heavy atom count (21) and calculated polar surface area (estimated ~80 Ų based on fragment summation) suggest moderate oral bioavailability potential compared to larger analogs [2]. For procurement, this molecular weight advantage over bulkier congeners may translate to better solubility and permeability characteristics in primary screening assays.

Lead-likeness Fragment-based drug design Ligand efficiency metrics

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone: Prioritized Application Scenarios Based on Structural Differentiation Evidence


Kinase Inhibitor Lead Optimization: Accessing Non-Canonical Hinge-Binding Geometry

The 3-oxy-piperidine connectivity of the target compound, as opposed to the more common 4-oxy-piperidine regioisomer, offers medicinal chemistry teams a structurally differentiated hinge-binding motif for kinase inhibitor programs. Patents such as EP 3075730 A1 describe LRRK2-modulating piperidinyl-oxy-pyrimidine ethers where the substitution position on the piperidine ring directly impacts kinase selectivity [1]. Research groups pursuing novel intellectual property space around LRRK2, PI3K, or related lipid and protein kinases may prioritize this 3-substituted scaffold to explore vector-differentiated binding modes inaccessible to 4-substituted analogs.

Thiophene-Containing Fragment Library Expansion for Biophysical Screening

With a molecular weight of 323.8 Da and a thiophene moiety offering distinct electronic character compared to phenyl-based fragments, the target compound is suited for fragment-based screening (FBS) and structure-based drug design (SBDD) campaigns where sulfur-mediated interactions (e.g., sulfur-π, chalcogen bonding) with protein targets are being probed [2]. Its computed lipophilicity (~clogP 2.7) places it in a range compatible with both NMR and SPR-based fragment screening, while the chlorine atom provides a synthetic handle for further derivatization or serves as a halogen-bond donor in co-crystallography studies [3].

Chemical Biology Tool Compound Development: GPCR and Kinase Selectivity Probing

The combination of a chloropyrimidine (a privileged kinase hinge-binding fragment) with a thiophene carbonyl in the same molecule creates a bifunctional pharmacophore that may be explored as a chemical probe for target deconvolution studies. The pyrimidine-chlorine substituent has been utilized in covalent inhibitor design, while the thiophene-2-carbonyl group can engage in distinct π-stacking interactions with aromatic residues in GPCR orthosteric or allosteric sites [4]. Given the absence of published biological data, initial procurement should target in-house broad-panel kinase profiling and GPCR counterscreening to empirically map the selectivity fingerprint of this scaffold.

SAR Expansion of Piperidine-Thiophene Anti-Infective Chemotypes

Piperidine-substituted thiophene derivatives have demonstrated anti-HIV activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs), with published work on thiophene[3,2-d]pyrimidine scaffolds achieving potent antiviral profiles [5]. While the target compound is not a fused thienopyrimidine, its modular architecture (separate chloropyrimidine ether and thiophene carbonyl units) provides a more flexible scaffold for exploring structure-activity relationships against viral or parasitic kinase targets such as PfGSK3/PfPK6, where dual inhibition has been reported for pyrimidine-thiophene compounds .

Quote Request

Request a Quote for (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.